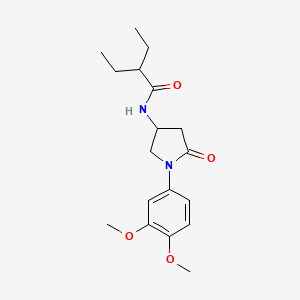
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one, also known as BROMAZEPAM, is a chemical compound that belongs to the benzodiazepine class of drugs. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one acts by binding to specific receptors in the brain known as GABA-A receptors. This binding results in an increase in the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which leads to a decrease in the excitability of neurons in the brain. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are thought to be mediated by the drug's actions on GABA-A receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one in lab experiments is that it has a well-characterized mechanism of action and a known pharmacological profile. This makes it a useful tool for studying the effects of benzodiazepines on the brain and for exploring potential therapeutic uses of these drugs.
However, one limitation of using 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one in lab experiments is that it is a controlled substance and must be handled and stored appropriately. In addition, its effects on the brain may be influenced by factors such as dosage, route of administration, and individual differences in metabolism and sensitivity to the drug.
Zukünftige Richtungen
There are several potential future directions for research on 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one and other benzodiazepines. These include:
1. Exploring the use of benzodiazepines as potential treatments for anxiety disorders, insomnia, and other conditions.
2. Investigating the mechanisms underlying the development of tolerance and dependence to benzodiazepines, and developing strategies to mitigate these effects.
3. Studying the effects of benzodiazepines on cognitive function, memory, and learning, and exploring potential uses of these drugs in the treatment of cognitive disorders.
4. Developing new compounds that target GABA-A receptors with greater specificity and efficacy, and exploring their potential therapeutic uses.
In conclusion, 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one is a chemical compound that has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. Further research is needed to fully understand the mechanisms underlying the effects of this drug and to explore its potential therapeutic uses.
Synthesemethoden
The synthesis of 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one involves the reaction of 2-bromoacetophenone with 1,4-diazepane-3-thione in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 3-(2-bromophenyl)-1-(4-tetrahydrothiophen-3-yl)-1,4-diazepane, which is then oxidized to form 3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromophenyl)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one has been used in a variety of scientific research applications, including studies on the effects of benzodiazepines on the central nervous system, the mechanism of action of these drugs, and their potential therapeutic uses.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2OS/c19-17-5-2-1-4-15(17)6-7-18(22)21-10-3-9-20(11-12-21)16-8-13-23-14-16/h1-2,4-5,16H,3,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFREDUMHYGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCC2=CC=CC=C2Br)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2852641.png)

![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)




![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2852652.png)
![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)

![2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole](/img/structure/B2852659.png)
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)